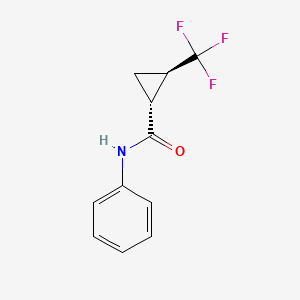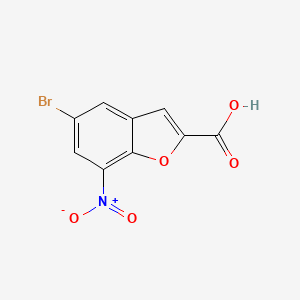
2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the chemical formula C10H13ClO3. It is a white solid with a characteristic chlorobenzene taste and is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons . This compound is widely used in chemical synthesis and serves as a precursor for various biologically active substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol can be synthesized through the reaction of 2-chloro-3,4-dimethoxyacetophenone with ammonia or ethylamine. The process involves the following steps:
Reaction with Ammonia or Ethylamine: 2-chloro-3,4-dimethoxyacetophenone is reacted with ammonia or ethylamine.
Hydrogenation or Hydroboration Reduction: The intermediate product is then subjected to hydrogenation or hydroboration reduction to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are strictly adhered to due to the toxic nature of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Serves as an intermediate in the preparation of biologically active substances.
Medicine: Utilized in the synthesis of drugs, particularly those targeting Hodgkin’s Lymphoma.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-3,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, which then exert their effects through different biochemical pathways. For instance, in the synthesis of anti-Hodgkin’s Lymphoma drugs, the compound undergoes metabolic transformations to produce active metabolites that target cancer cells .
Comparación Con Compuestos Similares
2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but lacks the chlorine atom.
3,4-Dimethoxybenzeneethanol: Another similar compound with slight structural variations.
2-Chloro-3,4-dimethoxyphenethylamine: Shares the same core structure but with an amine group instead of a hydroxyl group
Uniqueness: 2-(2-Chloro-3,4-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C10H13ClO3 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
2-(2-chloro-3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13ClO3/c1-13-8-4-3-7(5-6-12)9(11)10(8)14-2/h3-4,12H,5-6H2,1-2H3 |
Clave InChI |
XTUXPEXEEQYWLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CCO)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


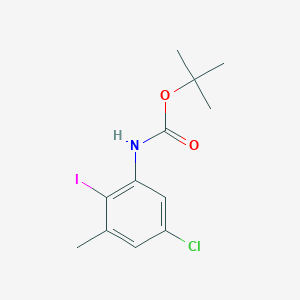
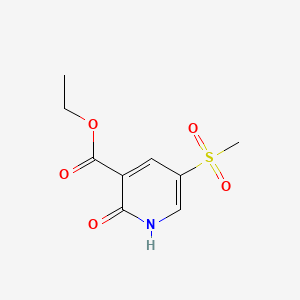
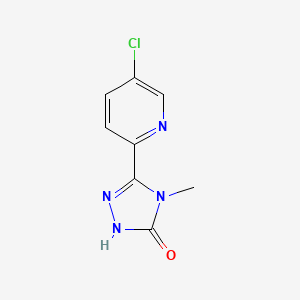

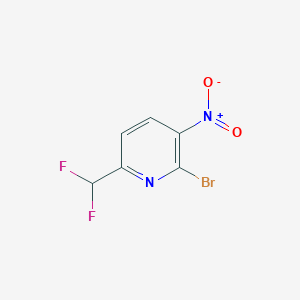

![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)


![N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide](/img/structure/B13570312.png)
![5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one](/img/structure/B13570323.png)
